molecular formula C15H14N2O B12922498 1H-Benzimidazole, 2-(methoxyphenylmethyl)- CAS No. 1218-73-1

1H-Benzimidazole, 2-(methoxyphenylmethyl)-

Cat. No.: B12922498
CAS No.: 1218-73-1
M. Wt: 238.28 g/mol
InChI Key: JWHGIUIPEAVZBN-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(methoxyphenylmethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a methoxyphenylmethyl group to the benzimidazole core enhances its chemical properties and biological activities.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:

    Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde (such as methoxybenzaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring system.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 1H-Benzimidazole, 2-(methoxyphenylmethyl)-.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

1H-Benzimidazole, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Benzimidazole, 2-(methoxyphenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt the integrity of microbial cell membranes, resulting in antimicrobial effects .

Comparison with Similar Compounds

1H-Benzimidazole, 2-(methoxyphenylmethyl)- can be compared with other benzimidazole derivatives, such as:

    Albendazole: An antiparasitic agent used to treat helminth infections.

    Mebendazole: Another antiparasitic drug with a broad spectrum of activity.

    Thiabendazole: Used as an anthelmintic and antifungal agent.

    Cyclobendazole: Known for its antimicrobial properties.

Compared to these compounds, 1H-Benzimidazole, 2-(methoxyphenylmethyl)- exhibits unique chemical properties due to the presence of the methoxyphenylmethyl group, which can enhance its biological activity and specificity .

Properties

CAS No.

1218-73-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[methoxy(phenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H14N2O/c1-18-14(11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)17-15/h2-10,14H,1H3,(H,16,17)

InChI Key

JWHGIUIPEAVZBN-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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